molecular formula C26H42O10 B11928660 Heterophdoid A

Heterophdoid A

Cat. No.: B11928660
M. Wt: 514.6 g/mol
InChI Key: NIZVGIXMCDEQHZ-DAZBKPSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heterophdoid A involves multiple steps, typically starting with the extraction of raw materials from Patrinia heterophylla. The process includes purification and isolation techniques to obtain the pure compound. Specific synthetic routes and reaction conditions are not extensively documented in the literature, indicating a need for further research in this area.

Industrial Production Methods: Industrial production of this compound is not well-established due to its complex structure and the challenges associated with large-scale synthesis. Current methods rely heavily on natural extraction, which may not be sustainable for large-scale applications. Future advancements in synthetic chemistry could pave the way for more efficient industrial production methods.

Chemical Reactions Analysis

Types of Reactions: Heterophdoid A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Heterophdoid A has a wide range of applications in scientific research, including:

Mechanism of Action

Heterophdoid A exerts its effects primarily through the inhibition of nitric oxide production and the suppression of reactive oxygen species. It decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in inflammatory processes . This inhibition leads to reduced inflammation and oxidative stress, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

    Iridoids: Other iridoids, such as aucubin and catalpol, share structural similarities with Heterophdoid A.

    Terpenoids: Compounds like limonene and menthol are also terpenoids with distinct biological activities.

Uniqueness: this compound stands out due to its potent anti-inflammatory effects and its specific molecular targets, such as iNOS and COX-2. Unlike some other terpenoids and iridoids, this compound has demonstrated significant efficacy in both in vitro and in vivo models .

Properties

Molecular Formula

C26H42O10

Molecular Weight

514.6 g/mol

IUPAC Name

[(1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-7-(methoxymethyl)-1,6-bis(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate

InChI

InChI=1S/C26H42O10/c1-15(2)8-20(27)33-12-18-13-34-24(36-22(29)10-17(5)6)23-25(18,30)11-19(26(23,31)14-32-7)35-21(28)9-16(3)4/h13,15-17,19,23-24,30-31H,8-12,14H2,1-7H3/t19-,23-,24-,25-,26+/m0/s1

InChI Key

NIZVGIXMCDEQHZ-DAZBKPSJSA-N

Isomeric SMILES

CC(C)CC(=O)OCC1=CO[C@H]([C@H]2[C@@]1(C[C@@H]([C@@]2(COC)O)OC(=O)CC(C)C)O)OC(=O)CC(C)C

Canonical SMILES

CC(C)CC(=O)OCC1=COC(C2C1(CC(C2(COC)O)OC(=O)CC(C)C)O)OC(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.